molecular formula C7H2Br2F2O B13083611 2,5-Dibromo-3,6-difluorobenzaldehyde

2,5-Dibromo-3,6-difluorobenzaldehyde

Cat. No.: B13083611
M. Wt: 299.89 g/mol
InChI Key: KYKCUEQGLMDFFF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorobenzaldehyde (CAS: 1263377-10-1) is a halogenated aromatic aldehyde characterized by bromine atoms at positions 2 and 5, fluorine atoms at positions 3 and 6, and a formyl group (-CHO) at position 1 of the benzene ring. Its molecular formula is C₇H₂Br₂F₂O, with a calculated molar mass of 299.88 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and an aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly in polymerization reactions and the preparation of advanced materials .

Properties

Molecular Formula

C7H2Br2F2O

Molecular Weight

299.89 g/mol

IUPAC Name

2,5-dibromo-3,6-difluorobenzaldehyde

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1-2H

InChI Key

KYKCUEQGLMDFFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)Br)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2,5-Dibromo-3,6-difluorobenzaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzaldehyde involves its reactive functional groups, which can interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2,5-dibromo-3,6-difluorobenzaldehyde and its closest analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties
This compound 1263377-10-1 C₇H₂Br₂F₂O 299.88 Br (2,5); F (3,6); CHO (1) High reactivity due to Br; moderate solubility in polar aprotic solvents
2,5-Dichloro-3,6-difluorobenzaldehyde 1263376-60-8 C₇H₂Cl₂F₂O 210.99 Cl (2,5); F (3,6); CHO (1) Lower molar mass; higher solubility in organic solvents compared to Br analogs
3,6-Dibromo-2-fluorobenzaldehyde 870703-68-7 C₇H₃Br₂FO 281.80 Br (3,6); F (2); CHO (1) Asymmetric halogen placement; reduced steric hindrance
5-Bromo-2-fluoro-4-methylbenzaldehyde 497224-12-1 C₈H₆BrFO 216.90 Br (5); F (2); CH₃ (4); CHO (1) Methyl group enhances hydrophobicity; steric effects slow aldehyde reactivity

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius (compared to chlorine) reduces solubility in polar solvents but enhances leaving-group ability in nucleophilic substitution reactions. Fluorine’s electronegativity withdraws electron density, stabilizing the aldehyde group against oxidation .
  • Substituent Position : The asymmetric substitution in 3,6-dibromo-2-fluorobenzaldehyde may alter crystallinity compared to the symmetric 2,5-dibromo-3,6-difluoro analog.
  • Methyl vs.

Solubility and Processing

  • Solubility Trends : Brominated derivatives generally exhibit lower solubility in polar solvents (e.g., DMF, DMSO) compared to chlorinated analogs. For example, 2,5-dichloro-3,6-difluorobenzaldehyde dissolves readily in THF, while the dibromo analog requires heating .

Biological Activity

2,5-Dibromo-3,6-difluorobenzaldehyde is an aromatic aldehyde characterized by a unique arrangement of halogen substituents, specifically two bromine atoms and two fluorine atoms on a benzene ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and organic synthesis, due to its potential biological activities.

  • Molecular Formula : C7H3Br2F2O
  • Molecular Weight : 221.00 g/mol
  • Structure : The compound features a benzene ring with an aldehyde functional group (-CHO) at one end, influencing its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves halogenation reactions. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing bromine and fluorine sources in the presence of a catalyst.
  • Direct Halogenation : Reacting benzaldehyde derivatives with bromine and fluorine under controlled conditions.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity

Halogenated benzaldehydes are known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of dibromofluorobenzaldehydes have shown effective inhibition against various bacterial strains.

  • Case Study Example : A study evaluating a series of 3-substituted 2,6-difluorobenzamide derivatives reported potent cell division inhibitory activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 1 μg/mL .

Enzyme Inhibition

The presence of electronegative halogens like bromine and fluorine enhances the reactivity of the compound towards nucleophiles, which can lead to inhibition of specific enzymes involved in metabolic pathways.

  • Research Findings : Compounds structurally similar to this compound were evaluated for their ability to inhibit FtsZ proteins in bacteria, which are critical for cell division. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents .

Toxicological Profile

While specific toxicological data on this compound is limited, halogenated compounds often require careful assessment due to their potential environmental and health impacts. Studies on related compounds suggest that they may exhibit cytotoxic effects at high concentrations.

Applications

The unique properties of this compound make it a valuable intermediate in organic synthesis and pharmaceuticals:

  • Drug Development : Its potential as an antibacterial agent positions it as a candidate for further development in treating resistant bacterial infections.
  • Material Science : The compound's reactivity allows for the synthesis of complex organic molecules used in various applications.

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